molecular formula C8H15ClN2O B6209917 1,7-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 2731008-94-7

1,7-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B6209917
CAS No.: 2731008-94-7
M. Wt: 190.7
InChI Key:
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Description

1,7-diazaspiro[4.5]decan-2-one hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-diazaspiro[4.5]decan-2-one hydrochloride typically involves the formation of the spirocyclic ring system through a series of cyclization reactions. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic core. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,7-diazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1,7-diazaspiro[4.5]decan-2-one hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,7-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-diazaspiro[4.5]decan-1-one hydrochloride
  • 2,8-diazaspiro[4.5]decan-1-one derivatives

Uniqueness

1,7-diazaspiro[4.5]decan-2-one hydrochloride is unique due to its specific spirocyclic configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

2731008-94-7

Molecular Formula

C8H15ClN2O

Molecular Weight

190.7

Purity

95

Origin of Product

United States

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